Technical Monograph: (R)-1-Boc-amino-butyl-3-amine
Technical Monograph: (R)-1-Boc-amino-butyl-3-amine
This technical guide details the physicochemical profile, synthesis logic, and application workflows for (R)-1-Boc-amino-butyl-3-amine (CAS: 878799-20-3).
Advanced Chiral Building Blocks for Peptidomimetics and Kinase Inhibitors
Executive Summary & Chemical Identity[1]
(R)-1-Boc-amino-butyl-3-amine (systematically tert-butyl ((R)-3-aminobutyl)carbamate ) is a bifunctional chiral intermediate. It features a linear butane backbone with orthogonal amine differentiation: a sterically unhindered primary amine at position 1 (protected by a tert-butoxycarbonyl group) and a stereochemically defined primary amine at position 3 (unprotected).
This specific substitution pattern allows for the precise construction of
Core Physicochemical Data[1][2]
| Property | Specification | Technical Note |
| CAS Number | 878799-20-3 | Unique identifier for the (R)-enantiomer. |
| IUPAC Name | tert-butyl ((3R)-3-aminobutyl)carbamate | Often referred to as (R)-N1-Boc-1,3-diaminobutane. |
| Molecular Formula | High atom economy for linker applications. | |
| Molecular Weight | 188.27 g/mol | Ideal for fragment-based drug design (FBDD). |
| Chirality | (R)-Enantiomer | Stereocenter at C3; essential for target binding affinity. |
| Physical State | Viscous Colorless Oil | May crystallize at low temps; hygroscopic. |
| Solubility | DCM, MeOH, DMSO, EtOAc | Highly soluble in polar organic solvents. |
| pKa (Calc.) | ~10.5 (C3-NH2) | The free amine is basic and nucleophilic. |
| Storage | 2–8°C, Inert Atmosphere | Air-sensitive (absorbs |
Synthesis & Production Logic
The synthesis of (R)-1-Boc-amino-butyl-3-amine relies on regioselective protection . The starting material, (R)-1,3-diaminobutane, possesses two primary amines. However, they are sterically distinct:
-
C1-Amine: Primary amine on a primary carbon (
). Less hindered. -
C3-Amine: Primary amine on a secondary carbon (
). More hindered.
By exploiting this steric differential, we can selectively install the Boc group at C1 without protecting C3, avoiding the need for complex deprotection steps later.
Experimental Workflow: Regioselective N1-Boc Protection
Objective: Synthesize mono-protected diamine with >90% regioselectivity.
Reagents:
-
(R)-1,3-Diaminobutane (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (0.9 equiv) -
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (
) (optional, usually not needed due to diamine basicity)
Protocol:
-
Dissolution: Dissolve (R)-1,3-diaminobutane in anhydrous DCM (
) in a round-bottom flask under . Cool to -10°C (ice/salt bath). Low temperature enhances kinetic selectivity for the less hindered amine. -
Addition: Dissolve
(0.9 equiv) in DCM. Add this solution dropwise over 2 hours via an addition funnel.-
Critical Control Point: Slow addition ensures the concentration of
remains low, preventing bis-protection. Using a slight deficit of ensures the starting diamine is in excess, further favoring mono-protection.
-
-
Reaction: Allow the mixture to warm to room temperature slowly and stir for 12 hours.
-
Workup (Self-Validating Purification):
-
Wash the reaction mixture with water (3x). The unreacted diamine (highly polar/basic) will partition into the aqueous phase.
-
The bis-Boc byproduct (neutral/lipophilic) and the desired mono-Boc product (basic) remain in the organic phase.
-
Extraction Logic: Extract the organic layer with 10% citric acid or dilute
. The desired mono-Boc amine protonates and moves to the aqueous layer. The bis-Boc impurity remains in the DCM (discard organic). -
Basify the aqueous layer (pH > 12) with
and extract back into DCM. This yields pure mono-Boc amine.
-
-
Validation: Verify structure via
-NMR. Look for the diagnostic doublet at the C3-methyl position and the integration of the Boc singlet (9H).
Visualization: Synthesis Logic Flow
Figure 1: Purification logic tree ensuring separation of mono-protected product from bis-protected byproducts and unreacted starting material.
Reactivity & Handling
Stability Profile
-
Thermal Stability: Stable up to ~100°C. Avoid prolonged heating >60°C to prevent Boc thermal cleavage or intramolecular cyclization.
-
Cyclization Risk: Under strong heating or basic conditions, the free amine at C3 can attack the carbamate carbonyl at C1, releasing tert-butanol and forming a cyclic urea (4-methyl-tetrahydropyrimidin-2(1H)-one). Keep temperatures moderate.
-
Chemical Compatibility:
-
Incompatible: Strong acids (TFA, HCl) will remove the Boc group. Strong oxidizers.
-
Compatible: Standard amide coupling reagents (HATU, EDC), weak bases (DIPEA).
-
Handling Protocols
-
Hygroscopicity: The free amine absorbs atmospheric moisture. Weigh quickly or in a glovebox.
-
Storage: Store under argon at 4°C. If the compound turns yellow/brown, it indicates oxidation; purify via short-path silica plug (DCM/MeOH/NH3) before use.
Applications in Drug Discovery[4]
This building block is a "privileged scaffold" because it introduces a defined chiral twist into the backbone of a molecule, often improving metabolic stability and selectivity compared to linear alkyl chains.
A. Peptidomimetics ( -Turn Inducers)
The 1,3-diamine spacing mimics the backbone of
B. Kinase Inhibitors (Dihydropyrimidines)
The (R)-1,3-diamine motif is a precursor for chiral dihydropyrimidines. By reacting the free amine with aldehydes and keto-esters (Biginelli-type reactions) or via cyclization, researchers can generate inhibitors for targets like Eg5 (Kinesin Spindle Protein) or lp-PLA2 .
C. PROTAC Linkers
The Boc-protected amine serves as a "masked" attachment point.
-
Step 1: Conjugate the free C3-amine to an E3 ligase ligand (e.g., Thalidomide derivative).
-
Step 2: Deprotect the C1-Boc (using TFA).
-
Step 3: Conjugate the newly revealed C1-amine to the Target Protein ligand. Result: A chiral linker with defined geometry, potentially improving the degradation efficiency of the PROTAC.
Visualization: Chemo-Logic Application Tree
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the C1-Boc and C3-Free Amine.
References
-
PubChem. (2025).[1][2][3] 1,3-Butanediamine, (R)- Compound Summary. National Library of Medicine. [Link]
-
Ha, H. J., et al. (2007).[4] Selective Mono-Boc Protection of Diamines. Synthetic Communications. [Link][4]
-
Yoneda, Y., et al. (2002).[5] Discovery of diaminobutane derivatives as Ca2+-permeable AMPA receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. 1,3-Butanediamine | C4H12N2 | CID 61136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Butanediamine, (R)- | C4H12N2 | CID 92168504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-((tert-butoxycarbonyl)amino)butanoic acid | C9H17NO4 | CID 2761507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of diaminobutane derivatives as Ca(2+)-permeable AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
